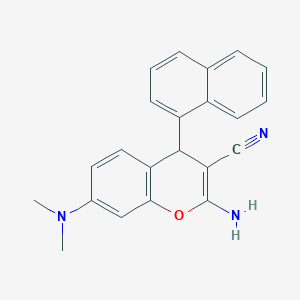
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes both amino and dimethylamino groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the condensation of aromatic aldehydes, malononitrile, and 3-dimethylaminophenol. This reaction is often catalyzed by piperidine in ethanol under reflux conditions . Another approach involves the use of a one-pot multicomponent reaction catalyzed by amine-functionalized silica magnetic nanoparticles, which provides high yields and purity under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of heterogeneous catalysts, such as Al-MCM-41-LDH@APTES, has been reported to enhance the efficiency of the synthesis process . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its solvatochromic properties.
Medicine: Investigated for its anticancer and antifungal activities.
Industry: Utilized in the development of dyes and pigments due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound exhibits intramolecular charge transfer (ICT) between the donor amino group and the electron-withdrawing dimethylamino group . This ICT process is responsible for its solvatochromic behavior and fluorescence properties. In biological systems, the compound may interact with cellular proteins and enzymes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-amino-7-isocyanofluorene: Exhibits similar solvatochromic and photophysical properties.
4-amino-4′-isocyano-1,1′-biphenyl: Another compound with notable fluorescence properties.
Uniqueness
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile stands out due to its unique combination of amino and dimethylamino groups, which contribute to its distinct photophysical and biological properties. Its high molar absorptivity and quantum yield make it particularly useful in applications requiring high sensitivity and brightness .
Properties
IUPAC Name |
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-25(2)15-10-11-18-20(12-15)26-22(24)19(13-23)21(18)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,21H,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLXEXCHBAKSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













